molecular formula C18H19NO B5765616 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one

5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one

Cat. No. B5765616
M. Wt: 265.3 g/mol
InChI Key: ZVYMYGQWWCCFNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, also known as DNCB, is a chemical compound that has been used in scientific research for several decades. DNCB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DNCB is known for its ability to induce an immune response in animals and humans, making it a valuable tool in immunology research.

Mechanism of Action

5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one works by covalently binding to proteins in the skin, which triggers an immune response. Specifically, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one binds to lysine residues in proteins, which then leads to the activation of T cells and the production of cytokines. This immune response can then be studied in order to better understand the mechanisms of the immune system.
Biochemical and Physiological Effects:
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interleukin-2 and interferon-gamma in T cells. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been shown to cause oxidative stress in cells, which can lead to DNA damage and cell death. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to have anti-inflammatory effects in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments is its ability to induce a strong immune response. This makes it a valuable tool for studying the mechanisms of the immune system. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one is relatively inexpensive and easy to synthesize, which makes it accessible to many researchers.
However, there are also some limitations to using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be irritating to the skin and eyes, which can make it difficult to work with in the lab.

Future Directions

There are many potential future directions for research on 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. One area of interest is in the development of new therapies for autoimmune diseases. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to induce a regulatory T cell response in some studies, which could potentially be used to treat autoimmune diseases by suppressing the immune response. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one could be used in the development of new vaccines or immunotherapies by inducing a strong immune response.
Another potential direction for research is in the development of new methods for synthesizing 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. While the current synthesis method is well-established, there may be more efficient or environmentally-friendly methods that could be developed.
Conclusion:
In conclusion, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, or 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, is a valuable tool in immunology research. Its ability to induce a strong immune response has made it a valuable tool for studying the mechanisms of the immune system. While there are some limitations to using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments, there are also many potential future directions for research on this compound.

Synthesis Methods

5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be synthesized by reacting 2,4-dinitrochlorobenzene with cyclohexanone in the presence of a base such as sodium hydroxide. The resulting product is then treated with 1-naphthylamine to yield 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. This synthesis method has been used for many years and is well-established in the scientific community.

Scientific Research Applications

5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been used extensively in immunology research as a tool to study the immune response. It is commonly used to induce contact hypersensitivity in animals, which can then be used to study the mechanisms of the immune response. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been used in studies of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-18(2)11-14(10-15(20)12-18)19-17-9-5-7-13-6-3-4-8-16(13)17/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYMYGQWWCCFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one

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